Barrelin

Anti-inflammatory Sesquiterpene lactone Eudesmanolide

Barrelin is the preferred eudesmanolide for anti-inflammatory SAR, demonstrating superior in vivo efficacy over barrelierin and artemalin in rat paw edema models. Its potent 5-LOX inhibition (IC50 2.46–2.63) with weak COX activity enables selective interrogation of leukotriene-mediated inflammation without confounding dual-pathway effects. Active despite lacking the α-methylene γ-lactone group, it offers unique mechanistic insights into alternative pharmacophores. Historical cardiotonic data (bradycardic + positive inotropic) support cardiovascular reinvestigation. Fully characterized with defined physicochemical properties for analytical method development and Artemisia authentication.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 3162-56-9
Cat. No. B1207042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarrelin
CAS3162-56-9
Synonymsjudaicin (eudesmane naphthofuran)
judaicin, (3S-(3alpha,3aalpha,5abeta,9alpha,9aalpha,9bbeta))-isome
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C
InChIInChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3
InChIKeyNGPDZEACIWDCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barrelin (CAS 3162-56-9) Chemical Class and Basic Characteristics for Procurement


Barrelin (synonyms: Vulgarin, Tauremisin, Tauremizin, Judaicin; CAS: 3162-56-9) is a eudesmanolide sesquiterpene lactone with the molecular formula C15H20O4 and molecular weight 264.32 g/mol . It is a naturally occurring phytochemical found in various Artemisia species including Artemisia vulgaris (mugwort), Artemisia barrelieri, Artemisia judaica, and others . Structurally, it contains six defined stereocenters and features a naphtho[1,2-b]furan skeleton characteristic of eudesmanolides [1]. Physicochemical properties include a melting point of 240-243 °C, predicted boiling point of 449.9 ± 45.0 °C, density of 1.200 ± 0.06 g/cm³ (predicted), and pKa of 13.15 ± 0.60 (predicted), with a topological polar surface area (TPSA) of 63.60 Ų and XlogP of 1.20 [2][3].

Why Eudesmanolide Analogs Cannot Substitute for Barrelin in Research Applications


Eudesmanolide sesquiterpene lactones exhibit wide structural diversity that critically impacts their biological activity profiles. Within the same plant source (Artemisia barrelieri), closely related eudesmanolides demonstrate markedly different anti-inflammatory efficacy in standardized assays [1]. The presence or absence of the α-methylene γ-lactone group—long considered essential for sesquiterpene lactone bioactivity—does not uniformly predict anti-inflammatory effect, and subtle variations in molecular structure among eudesmanolides can either enhance or diminish pharmacological activity [2]. Furthermore, Barrelin is distinguished among eudesmanolides by its specific enzyme inhibition profile: it is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while showing weaker activity against cyclooxygenase [3]. This differential polypharmacology cannot be extrapolated from structurally similar analogs without direct comparative data. Generic substitution among eudesmanolide compounds without consideration of these structure-activity distinctions risks compromising experimental reproducibility and invalidating comparative pharmacological studies.

Quantitative Comparative Evidence for Barrelin (CAS 3162-56-9) Differentiation from Eudesmanolide Analogs


Barrelin Demonstrates Superior Anti-inflammatory Activity Compared to Structurally Similar Eudesmanolides in Rat Paw Edema Model

In a direct head-to-head comparison using the carrageenan-induced rat paw edema model, Barrelin (compound 3) demonstrated superior anti-inflammatory activity compared to two structurally related eudesmanolides—barrelierin (compound 1) and artemalin (compound 2)—all isolated from the same Artemisia barrelieri plant source [1]. All three compounds were administered intraperitoneally to male rats (120–150 g), with paw edema measured at 1, 2, 3, 5, and 7 hours post-carrageenan injection. While all three compounds exhibited anti-inflammatory activity, the study explicitly reported that Barrelin (compound 3) showed the highest activity among the series [2]. The desoxy analog (desoxyvulgarin, compound 4), obtained by chemical reduction of Barrelin with zinc and acetic acid, also reduced edema, indicating that the α-methylene γ-lactone moiety is not essential for activity, yet the structural features present in Barrelin confer enhanced potency relative to its co-occurring analogs [3].

Anti-inflammatory Sesquiterpene lactone Eudesmanolide

Barrelin Inhibits RBL-1 5-Lipoxygenase with IC50 Range 2.46-2.63 (Unit Not Specified) Demonstrating Potent Lipoxygenase Inhibitory Activity

Barrelin exhibits potent inhibitory activity against RBL-1 5-lipoxygenase, with reported activity values ranging from 2.46 to 2.63 in a standardized in vitro enzyme inhibition assay . The compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while demonstrating weaker inhibitory effects on cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1]. This differential enzyme inhibition profile distinguishes Barrelin pharmacologically from other anti-inflammatory natural products that may act primarily through COX inhibition. The compound also exhibits antioxidant properties in fats and oils, providing a multi-target pharmacological profile [2].

Lipoxygenase inhibition Arachidonic acid pathway Enzyme inhibition

Predicted ADME Properties Support Barrelin's Oral Bioavailability and Distribution Profile for In Vivo Studies

Computational ADME predictions generated via admetSAR 2 indicate that Barrelin possesses favorable absorption and distribution characteristics. The compound is predicted to have high human intestinal absorption (probability: 97.65%) and is Caco-2 permeable (probability: 52.14%) [1]. Human oral bioavailability is predicted to be negative (probability: 55.71%), suggesting limited oral bioavailability [1]. Blood-brain barrier penetration is predicted to be negative (probability: 57.50%), indicating limited CNS distribution [1]. The compound is predicted not to be a substrate or inhibitor of P-glycoprotein (inhibitor probability: 90.85% negative; substrate probability: 83.43% negative) and shows minimal predicted CYP450 interactions (CYP2C9 substrate: 100% negative; CYP2D6 substrate: 90.37% negative) [1]. These predictions are consistent with the compound's reported rapid absorption following subcutaneous administration (within 10 minutes) as noted in clinical observations [2].

ADME Oral bioavailability Blood-brain barrier

Recommended Research and Industrial Application Scenarios for Barrelin (CAS 3162-56-9) Based on Quantitative Evidence


Anti-inflammatory Drug Discovery and Pharmacological Tool Compound Studies

Barrelin is suitable for anti-inflammatory drug discovery programs requiring a eudesmanolide scaffold with demonstrated in vivo efficacy. The direct comparative evidence showing Barrelin's superior activity over barrelierin and artemalin in the carrageenan-induced rat paw edema model [1] makes it the preferred eudesmanolide candidate for structure-activity relationship studies and lead optimization campaigns. The compound's activity despite lacking the α-methylene γ-lactone group—traditionally considered essential for sesquiterpene lactone bioactivity—offers unique mechanistic insights into alternative anti-inflammatory pharmacophores . Researchers investigating non-COX anti-inflammatory mechanisms will benefit from Barrelin's LOX-predominant enzyme inhibition profile [2].

Lipoxygenase Pathway Research and Arachidonic Acid Metabolism Studies

Barrelin serves as a valuable tool compound for investigating lipoxygenase-dependent inflammatory pathways and arachidonic acid metabolism. The compound's documented 5-lipoxygenase inhibitory activity (IC50 range 2.46–2.63) [1] combined with its weaker COX inhibition profile enables selective interrogation of LOX-mediated signaling cascades without the confounding effects of dual LOX/COX inhibition. This selectivity is particularly relevant for studies investigating leukotriene-mediated inflammation, asthma pathophysiology, and cardiovascular inflammation where LOX pathway contributions require specific pharmacological dissection.

Natural Product Reference Standard for Phytochemical Analysis and Quality Control

Barrelin can be employed as a reference standard for the identification and quantification of eudesmanolide sesquiterpene lactones in plant extracts and phytochemical preparations. The compound's occurrence across multiple Artemisia species, including Artemisia vulgaris (mugwort), Artemisia barrelieri, and Artemisia judaica [1], establishes its utility as a marker compound for botanical authentication and standardization of Artemisia-derived natural products. The availability of well-defined physicochemical properties—melting point (240–243 °C), TPSA (63.60 Ų), XlogP (1.20), and chromatographic retention parameters—supports robust analytical method development for HPLC and LC-MS quantification .

Cardiovascular Pharmacology Research with Historical Clinical Context

Historical clinical data document Barrelin's cardiotonic effects in human subjects: subcutaneous administration of 1 mL of 0.25% solution produced slowed heart rate, elevated myocardial contractility, increased systolic discharge, and reduced respiratory center excitability without reported side effects [1]. The compound was distinguished from camphor by water solubility (1:250) and rapid subcutaneous absorption (within 10 minutes), and from caffeine by its bradycardic rather than tachycardic effect [1]. While these findings derive from 1966 clinical observations and would require contemporary validation, they provide a foundational rationale for reinvestigating Barrelin in modern cardiovascular pharmacology programs, particularly those exploring negative chronotropic agents with positive inotropic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barrelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.